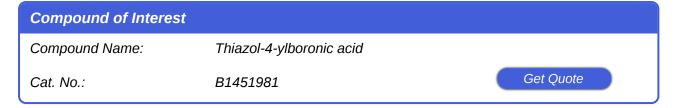


Application Notes and Protocols: Thiazol-4-ylboronic Acid in Suzuki-Miyaura Coupling

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing **thiazol-4-ylboronic acid** and its derivatives. This protocol is essential for the synthesis of 4-arylthiazoles, a scaffold of significant interest in medicinal chemistry and materials science.

Introduction

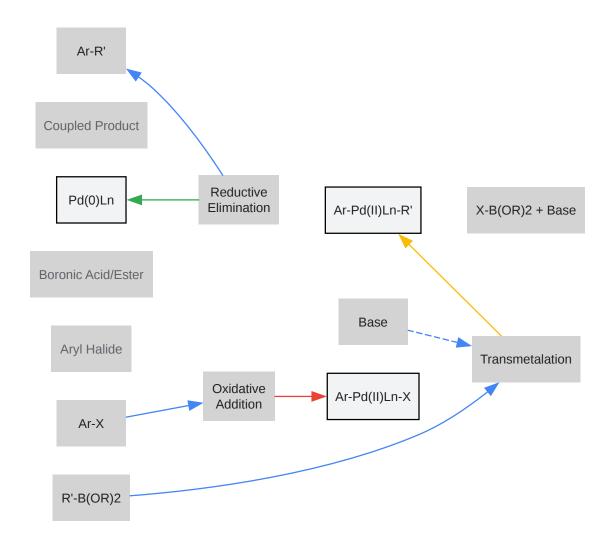
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Thiazole-containing compounds are prevalent in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The functionalization of the thiazole ring at the 4-position via Suzuki-Miyaura coupling provides a powerful tool for the generation of novel compound libraries for drug discovery and lead optimization.[3][5] While the coupling of thiazole boronic acids can present challenges due to their relative instability, carefully selected conditions can lead to successful cross-coupling.[6]

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound.[3] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of



the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2]



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Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling of Thiazol-4-ylboronic Acid

This protocol describes a general procedure for the coupling of **thiazol-4-ylboronic acid** with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

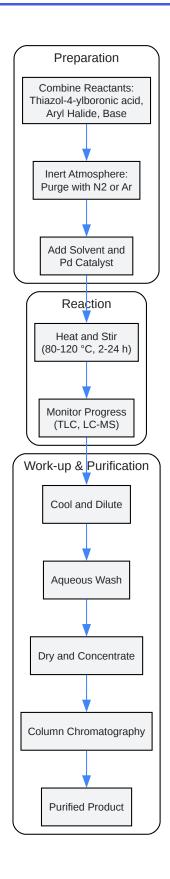


- Thiazol-4-ylboronic acid or its pinacol ester derivative
- Aryl halide (e.g., aryl bromide, aryl iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
- Reaction vessel (e.g., round-bottom flask, microwave vial)
- Inert gas supply (Nitrogen or Argon)
- Standard glassware and purification equipment

Procedure:

- Reaction Setup: In a dry reaction vessel, combine **thiazol-4-ylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).
- Reaction: Stir the mixture at the desired temperature (usually between 80-120 °C) for 2-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an
 organic solvent such as ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-arylthiazole.[3]





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General Experimental Workflow



Data Summary

Table 1: Typical Reaction Components and Conditions

Component	Example	Typical Amount	Purpose		
Boronic Acid/Ester	Thiazol-4-ylboronic acid pinacol ester	1.1 - 1.5 eq	Boron source		
Aryl Halide	4-Bromoanisole	1.0 eq	Coupling partner		
Palladium Catalyst	Pd(PPh₃)₄, Pd(dppf)Cl₂	1 - 5 mol%	Catalyst		
Base	K ₂ CO ₃ , CS ₂ CO ₃	2.0 - 3.0 eq	Activates boronic acid		
Solvent	Toluene, Dioxane/Water, DMF	Anhydrous	Reaction medium		
Temperature	80 - 120 °C	-	Reaction temperature		
Atmosphere	Nitrogen or Argon	Inert	Prevents catalyst degradation		

Table 2: Representative Suzuki-Miyaura Couplings with Thiazole Derivatives



Entry	Thiazo le Derivat ive	Coupli ng Partne r	Cataly st (mol%)	Base	Solven t	Temp (°C)	Yield (%)	Refere nce
1	3,5- dichloro -1,2,4- thiadiaz ole	4- methox yphenyl boronic acid	Pd(PPh 3)4	К₂СОз	Toluene /Water/ Methan ol	Reflux	55	[7]
2	3,5- dichloro -1,2,4- thiadiaz ole	4- cyanop henylbo ronic acid	Pd(PPh 3)4	K ₂ CO ₃	Toluene /Water/ Methan ol	Reflux	61	[7]
3	Thiazol e-4- boronic ester	lodoben zene	Not specifie d	Not specifie d	Not specifie d	Not specifie d	55	[6]
4	4-(5- bromot hiophen -2-yl)- thiazole	Phenylb oronic acid	Pd(II)- comple x (1)	Cs2CO3	DMF	MW	85	[8]
5	4- (bromo methyl)t hiazole	4- methox yphenyl boronic acid	Pd(dppf)Cl ₂	К2СО3	Dioxan e	90	Hypoth etical: 75-85	[3]
6	Thiazol- 4- ylboroni c acid	3- chlorop yridine	Pd(PPh 3)4	КзРО4	Toluene /Water	100	Hypoth etical: 60-70	General Knowle dge



Note: Entries 5 and 6 are hypothetical examples based on typical yields for similar reactions, as specific data for **Thiazol-4-ylboronic acid** was not explicitly detailed in the provided search results.

Applications in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, and the ability to synthesize 4-arylthiazoles via Suzuki-Miyaura coupling is of great importance for the development of new therapeutic agents.[3][4] This methodology allows for the systematic exploration of structure-activity relationships (SAR) by coupling a diverse range of aryl and heteroaryl boronic acids to the thiazole core.[3] The resulting compounds have shown potential as c-Met kinase inhibitors for cancer treatment and are being investigated for a variety of other pharmacological activities. [4][9] The versatility of the Suzuki-Miyaura coupling makes it a favored method in both academic research and industrial-scale synthesis of pharmaceutical intermediates.[1][9]

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